(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride
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Overview
Description
(1S,5R,6S)-6-phenyl-3-azabicyclo[320]heptane hydrochloride is a bicyclic compound with a unique structure that includes a phenyl group and an azabicyclo heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the bicyclic ring system .
Scientific Research Applications
Chemistry
In chemistry, (1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its unique structure may allow it to modulate biological pathways in novel ways .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific characteristics .
Mechanism of Action
The mechanism of action of (1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- Bicyclo[3.2.0]carbocyclic molecules
- rac-(1R,2S,3R,5R,6S)-6-aminobicyclo[3.2.0]heptane-2,3-diol hydrochloride
Uniqueness
(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to its specific stereochemistry and the presence of a phenyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11;/h1-5,10-13H,6-8H2;1H/t10-,11-,12+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFJVEPROAMAPP-HSASPSRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2[C@H]1C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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